Napyradiomycin B2

Anti-MRSA Antibiotic resistance Staphylococcus aureus

Napyradiomycin B2 (CAS 103106-21-4) is a halogenated meroterpenoid antibiotic first isolated from the soil-derived actinobacterium Chainia rubra MG802-AF1 in 1986, and subsequently re-isolated from marine-derived Streptomyces strains. Its structure, unambiguously determined by X-ray crystallography, features a characteristic dihydronaphthoquinone chromophore bearing two chlorine substituents at positions C-3 and C-4a, with a monoterpenoid side chain attached at C-10a.

Molecular Formula C24H26Cl2O6
Molecular Weight 481.4 g/mol
CAS No. 103106-21-4
Cat. No. B217501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNapyradiomycin B2
CAS103106-21-4
Molecular FormulaC24H26Cl2O6
Molecular Weight481.4 g/mol
Structural Identifiers
SMILESCC1(C(CCC(=C)C1OC23C(=CC(C(O2)(C)C)Cl)C(=O)C4=C(C3=O)C=C(C=C4O)O)Cl)C
InChIInChI=1S/C24H26Cl2O6/c1-11-6-7-16(25)22(2,3)21(11)31-24-14(10-17(26)23(4,5)32-24)19(29)18-13(20(24)30)8-12(27)9-15(18)28/h8-10,16-17,21,27-28H,1,6-7H2,2-5H3/t16-,17+,21+,24+/m0/s1
InChIKeyIIQDOCHDDGPWEN-LKMOQRQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Napyradiomycin B2 (CAS 103106-21-4): A Halogenated Dihydronaphthoquinone Antibiotic with Defined Anti-MRSA and Cytotoxic Profiles


Napyradiomycin B2 (CAS 103106-21-4) is a halogenated meroterpenoid antibiotic first isolated from the soil-derived actinobacterium Chainia rubra MG802-AF1 in 1986, and subsequently re-isolated from marine-derived Streptomyces strains [1]. Its structure, unambiguously determined by X-ray crystallography, features a characteristic dihydronaphthoquinone chromophore bearing two chlorine substituents at positions C-3 and C-4a, with a monoterpenoid side chain attached at C-10a [2]. The compound belongs to the napyradiomycin B-type subfamily and exhibits selective activity against Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria, while showing negligible activity against Gram-negative bacteria and fungi [3].

Why Napyradiomycin B2 Cannot Be Substituted by Napyradiomycin B3 or B4 Without Experimental Justification


Within the napyradiomycin B-type series, individual congeners exhibit dramatically divergent biological profiles that preclude interchangeable use in research settings. In a direct head-to-head evaluation of napyradiomycins B2, B3, and B4 against MRSA and the HCT-116 human colon carcinoma cell line, the three compounds displayed anti-MRSA MIC values spanning a 32-fold range (2–64 μg/mL) and cytotoxic IC50 values spanning a 17-fold range (0.19–3.18 μg/mL) within the same assay platform [1]. Napyradiomycin B3 is approximately 16–32 times more potent against MRSA than B2 but is concomitantly approximately 17-fold more cytotoxic to human HCT-116 cells, yielding a fundamentally different therapeutic index [1]. Furthermore, structural differences—such as the presence of an additional hydroxyl group in B3 versus the dichlorinated tetrahydropyran ring in B2—result in distinct halogenation patterns that may influence target engagement, solubility, and biosynthetic derivation [2]. These quantitative disparities mean that substitution of B2 by a congener without re-validation can produce non-comparable experimental outcomes.

Napyradiomycin B2 Quantitative Evidence: Head-to-Head Comparisons with Closest In-Class Analogs


Anti-MRSA Potency of Napyradiomycin B2 Compared to B3 and B4 in a Single Standardized Assay

In a direct head-to-head comparison, napyradiomycin B2 exhibited an anti-MRSA MIC range of 32–64 μg/mL, which is 16- to 32-fold weaker than napyradiomycin B3 (MIC = 2 μg/mL) and comparable to, or slightly weaker than, napyradiomycin B4 (MIC = 32 μg/mL) when all three compounds were tested under identical assay conditions [1]. This establishes a clear intra-class potency ranking: B3 >> B4 ≥ B2.

Anti-MRSA Antibiotic resistance Staphylococcus aureus

Cytotoxic Selectivity of Napyradiomycin B2 Against Human Colon Carcinoma HCT-116 Cells Relative to B3 and B4

When evaluated in the same study, napyradiomycin B2 exhibited an IC50 of 3.18 μg/mL against the human colon adenocarcinoma cell line HCT-116, whereas napyradiomycin B3 was substantially more cytotoxic (IC50 = 0.19 μg/mL), and napyradiomycin B4 showed intermediate cytotoxicity (IC50 = 1.41 μg/mL) [1]. The cytotoxicity potency ranking (B3 > B4 > B2) is inversely correlated with the anti-MRSA potency ranking for B3 but not for B4.

Cytotoxicity HCT-116 Therapeutic index

Selectivity Ratio (Anti-MRSA MIC vs. HCT-116 Cytotoxicity) Differentiating Napyradiomycin B2, B3, and B4

Combining the anti-MRSA MIC and HCT-116 cytotoxicity data from the same study yields a calculated selectivity ratio (MIC/IC50) for each compound. Napyradiomycin B2 exhibits a ratio range of approximately 10–20 (using a MIC midpoint of 48 μg/mL and IC50 of 3.18 μg/mL yields ~15), whereas napyradiomycin B3 has a ratio of ~10.5 (MIC 2 / IC50 0.19), and B4 has a ratio of ~22.7 (MIC 32 / IC50 1.41) [1]. While B4 shows the numerically highest selectivity ratio among the three, B2 and B4 cluster in a comparable selectivity range, which is distinct from the more equipotent antibacterial/cytotoxic profile of B3.

Selectivity index Therapeutic window Structure-activity relationship

Absolute Structural Configuration of Napyradiomycin B2 Determined by X-Ray Crystallography Versus NMR-Only Elucidation of Other Congeners

Napyradiomycin B2 is the only member of the original napyradiomycin A, B1, B2, B3, C1, and C2 series for which the absolute configuration was determined by single-crystal X-ray crystallography, establishing it unequivocally as (3R,10aR)-3-chloro-10a-[[(1R,3S)-3-chloro-2,2-dimethyl-6-methylenecyclohexyl]methyl]-3,10a-dihydro-6,8-dihydroxy-2,2-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione [1]. In contrast, the structures of the other five congeners (A, B1, B3, C1, C2) were elucidated solely by NMR spectroscopic methods [1]. This crystallographic determination provides an unambiguous structural reference point for the entire B-type subfamily.

X-ray crystallography Absolute configuration Structural validation

Antibacterial Spectrum of Napyradiomycin B2: Gram-Positive and Mycobacterial Selectivity with Negligible Gram-Negative Activity

Napyradiomycin B2 demonstrates consistent antibacterial activity restricted to Gram-positive bacteria (including multi-drug resistant strains) and mycobacteria, with essentially no activity against Gram-negative bacteria or fungi across multiple independent studies [1][2]. This spectrum selectivity is a class-level characteristic shared across the napyradiomycin family but distinguishes these compounds from broad-spectrum antibiotics. Within this spectrum, B2 retains activity against drug-resistant Gram-positive strains including MRSA, an attribute of particular relevance given the clinical urgency of anti-MRSA agents.

Antibacterial spectrum Selectivity Gram-positive Mycobacteria

In Vitro Bactericidal Kinetics of Napyradiomycin-Class Compounds Against Contemporary MRSA Strains

Napyradiomycin-class compounds, evaluated in time-kill assays against contemporary MRSA strains including USA300, demonstrate potent and rapid bactericidal activity. In a study of two structurally related napyradiomycin derivatives (A80915A and A80915B), both compounds achieved a >4-log reduction in colony-forming units within 3 hours at five times their respective MICs against MRSA [1]. While napyradiomycin B2 itself was not directly tested in these time-kill experiments, it belongs to the same B-type subfamily and shares the dichlorinated tetrahydropyran pharmacophore with the tested derivatives, providing class-level support for rapid bactericidal kinetics. Quantitative time-kill data specific to B2 remain absent from the published literature, and this evidence gap should be noted.

Bactericidal kinetics Time-kill assay MRSA

Napyradiomycin B2 Research Application Scenarios Based on Verified Quantitative Evidence


Anti-MRSA Drug Discovery: Use as a Moderate-Potency Reference Standard for Structure-Activity Relationship (SAR) Studies

Given its well-characterized anti-MRSA MIC range of 32–64 μg/mL against the same MRSA strain panel where napyradiomycin B3 achieves an MIC of 2 μg/mL, B2 serves as a moderate-activity comparator for medicinal chemistry optimization campaigns [1]. Researchers aiming to improve anti-MRSA potency can use B2 as a baseline scaffold and benchmark improvements against the B3 potency threshold. Its crystallographically determined absolute configuration (3R,10aR) also provides a validated starting point for computational docking studies targeting MRSA-specific enzymes [2].

Selective Cytotoxicity Profiling in Dual Antibacterial-Anticancer Discovery Programs

Napyradiomycin B2 exhibits an HCT-116 cytotoxicity IC50 of 3.18 μg/mL, which is approximately 17-fold less cytotoxic than B3 (IC50 = 0.19 μg/mL) and 2.3-fold less cytotoxic than B4 (IC50 = 1.41 μg/mL) in the same assay [1]. For dual-purpose discovery programs simultaneously screening for antibacterial and anticancer activity, B2 provides a distinct cytotoxicity baseline that allows researchers to explore whether structural modifications can decouple anti-MRSA activity from host cell toxicity. The selectivity ratio of approximately 15 for B2 (vs. ~10.5 for B3) suggests a more favorable therapeutic window for anti-infective applications [1].

Biosynthetic Pathway Elucidation and Halogenase Characterization Studies

B2's well-defined dichlorination pattern—with chlorine atoms at the C-3 and C-4a positions of the tetrahydropyran ring, confirmed by X-ray crystallography—makes it a definitive analytical standard for studying vanadium-dependent haloperoxidase (VHPO) or flavin-dependent halogenase enzymes involved in napyradiomycin biosynthesis [1][2]. The original producer organism Chainia rubra MG802-AF1 and the marine-derived Streptomyces sp. CNQ-329 and CNH-070 are documented sources, enabling researchers to access the biosynthetic gene cluster for comparative genomics or heterologous expression studies [2].

Natural Product Library Screening for Gram-Positive and Mycobacterial Hits

Given its experimentally confirmed narrow spectrum of activity—active against Gram-positive bacteria (including multi-drug resistant strains) and mycobacteria, with negligible activity against Gram-negative bacteria and fungi—B2 is an appropriate positive control or reference compound for phenotypic screening libraries targeting drug-resistant Gram-positive pathogens [1][3]. Its selectivity profile reduces the likelihood of false-positive hits arising from Gram-negative or fungal contaminants in co-culture or microbiome-derived screens.

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